molecular formula C8H8N2O3 B184345 2-(2-Nitrophenyl)acetamide CAS No. 31142-60-6

2-(2-Nitrophenyl)acetamide

Cat. No.: B184345
CAS No.: 31142-60-6
M. Wt: 180.16 g/mol
InChI Key: MLJSAZNRAKTZKO-UHFFFAOYSA-N
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Description

“2-(2-Nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O3 . It is also known as “o-Nitroacetanilide” and "2-Nitroacetanilide" .


Synthesis Analysis

The synthesis of “this compound” can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method reported involves the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is "1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11)" .


Chemical Reactions Analysis

“this compound” is a versatile compound that can participate in a variety of chemical reactions. For instance, it can undergo cyanoacetylation, a reaction that involves the addition of a cyanoacetyl group to a molecule . This reaction is used to synthesize a variety of biologically active heterocyclic compounds .


Physical And Chemical Properties Analysis

“this compound” is a colorless crystalline compound . It has a molecular weight of 180.16 . More detailed physical and chemical properties were not found in the search results.

Relevant Papers

Several papers were found that discuss “this compound” and related compounds. These include a review of the biological potential of indole derivatives , a study on the cyanoacetylation of amines , and a paper on the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides . These papers provide valuable insights into the properties and potential applications of “this compound” and similar compounds.

Scientific Research Applications

Solvatochromism and Molecular Interactions

  • Solvatochromism and Hydrogen Bonding : The molecule exhibits solvatochromism, changing its color depending on the solvent due to the formation of hydrogen bonds, which are influenced by temperature, phase state, and solvent properties (Krivoruchka et al., 2004).

Molecular Structure Analysis

  • Conformational Analysis : Studies on similar compounds like 2-Chloro-N-(3-methylphenyl)acetamide reveal insights into molecular conformations, which are crucial for understanding molecular interactions and properties (Gowda et al., 2007).

Biochemical and Environmental Interactions

  • Microbial Degradation and Environmental Impact : Research shows that certain bacteria and plants can metabolize similar nitrophenyl acetamides, which is significant for understanding environmental degradation and potential ecological impacts (Girel et al., 2022).

Synthetic Applications and Material Science

  • Synthesis of Derivatives : Various studies focus on the synthesis of N-substituted derivatives, which are explored for potential applications in material science, such as in non-linear optical materials and as sensitizers in luminescence (Andrews et al., 2009).

Drug Research and Development

  • Potential in Drug Development : Although not directly linked to 2-(2-Nitrophenyl)acetamide, research on related compounds like 2-(Substituted phenoxy) Acetamide Derivatives shows their exploration in the development of new therapeutic agents, particularly in anticancer, anti-inflammatory, and analgesic applications (Rani et al., 2014).

Photocatalytic Applications

  • Photocatalysis : Studies involving related compounds, such as the photocatalytic degradation of paracetamol, indicate the potential use of nitrophenyl acetamides in environmental remediation and wastewater treatment (Jallouli et al., 2017).

Quantum Chemical Analysis

  • Quantum Chemical Studies : Density functional theory (DFT) studies on acetamide derivatives, including those related to this compound, provide insights into their molecular properties and potential applications as anti-HIV drugs (Oftadeh et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2-(2-Nitrophenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism of action for antimicrobial and antitumor agents .

Mode of Action

This compound interacts with DHFR, inhibiting its function This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reaction

Biochemical Pathways

By inhibiting DHFR, this compound disrupts the tetrahydrofolate synthesis pathway . This disruption can lead to a decrease in the availability of tetrahydrofolate, a cofactor necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound can inhibit DNA synthesis and cell growth, particularly in rapidly dividing cells such as cancer cells or microbes.

Result of Action

The inhibition of DHFR by this compound can lead to a decrease in DNA synthesis and cell growth . This effect is particularly pronounced in rapidly dividing cells, making the compound potentially useful as an antimicrobial or antitumor agent.

Properties

IUPAC Name

2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJSAZNRAKTZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299033
Record name 2-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31142-60-6
Record name NSC127675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(2-Nitrophenyl)acetamide in the synthesis of 2-amino-indole-3-carboxamides?

A1: this compound serves as a crucial intermediate in the one-pot synthesis of 2-amino-indole-3-carboxamides []. The reaction proceeds in two main steps:

  1. Formation of this compound: This compound is generated through an SNAr (nucleophilic aromatic substitution) reaction between a 2-halonitrobenzene and a cyanoacetamide under basic conditions [].
  2. Reduction/Cyclization: Subsequent addition of hydrochloric acid, FeCl3, and Zn powder leads to the reduction of the nitro group and cyclization, ultimately forming the desired 2-amino-indole-3-carboxamide [].

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